molecular formula C17H26N2O4S B14871954 Tert-butyl 4-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)piperidine-1-carboxylate

Cat. No.: B14871954
M. Wt: 354.5 g/mol
InChI Key: FYWXDQYEMWUXSD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, followed by its coupling with a piperidine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol or amine derivative.

Scientific Research Applications

Tert-butyl 4-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

tert-butyl 4-(5-amino-4-ethoxycarbonylthiophen-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O4S/c1-5-22-15(20)12-10-13(24-14(12)18)11-6-8-19(9-7-11)16(21)23-17(2,3)4/h10-11H,5-9,18H2,1-4H3

InChI Key

FYWXDQYEMWUXSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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